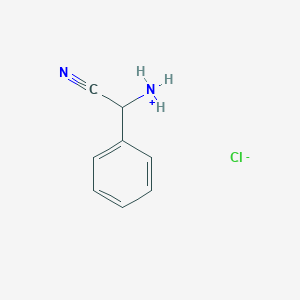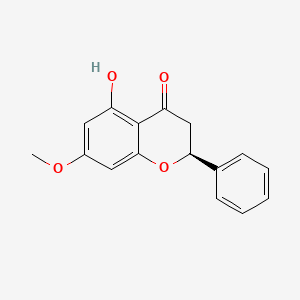
Uridine 5'-monophosphate disodium salt
Übersicht
Beschreibung
Disodium uridine-5’-monophosphate is a pyrimidine nucleotide that serves as a key precursor for the synthesis of vital biomolecules like RNA, phospholipids, and glycogen . It is an ester of phosphoric acid with the nucleoside uridine, consisting of the phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound is crucial for optimal cellular metabolism and physiology across bodily tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of disodium uridine-5’-monophosphate involves several steps:
- Mixing cytidine monophosphate or its sodium salt with sodium nitrite and deionized water.
- Adding acid and/or acid anhydride dropwise and allowing the reaction to proceed for up to 6 hours.
- Adjusting the pH of the reaction solution to 6.4-7.2 to obtain a crude product.
- Crystallizing and filtering the crude product using ethyl alcohol.
- Recrystallizing the product with an organic solvent to obtain pure disodium uridine-5’-monophosphate .
Industrial Production Methods: Industrial production often involves fermentation and biocatalytic processes. For example, Saccharomyces cerevisiae can be used to produce uridine-5’-monophosphate from orotic acid by redistributing metabolic flux between glycolysis and the pentose phosphate pathway .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dinatrium-Uridin-5'-Monophosphat unterliegt verschiedenen chemischen Reaktionen, darunter:
- Koordination mit Metallionen: Es bildet Komplexe mit dreiwertigen Lanthanidionen (z. B. La, Pr, Nd, Sm, Eu, Gd) in Gegenwart von kationischen und anionischen Mizellen .
- Phosphorylierung: Es kann phosphoryliert werden, um Uridindiphosphat und Uridintriphosphat zu bilden .
Häufige Reagenzien und Bedingungen:
- Metallionenkoordination: Potentiometrische pH-Titration und spektroskopische Methoden werden verwendet, um die Koordinationseigenschaften mit Metallionen zu untersuchen .
- Phosphorylierung: Enzymatische Phosphorylierung unter Verwendung von Kinasen .
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
Dinatrium-Uridin-5'-Monophosphat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
- Chemie: Wird als Vorläufer für die Synthese anderer Pyrimidinnukleotide verwendet .
- Biologie: Spielt eine Rolle im Zellstoffwechsel und in der Physiologie .
- Medizin: Wird auf seine Auswirkungen auf den Cholesterin- und Lipidstoffwechsel untersucht und auf sein Potenzial zur Steigerung der kognitiven Funktion .
- Industrie: Wird bei der Herstellung von Pharmazeutika und Lebensmittelzusatzstoffen verwendet .
5. Wirkmechanismus
Dinatrium-Uridin-5'-Monophosphat entfaltet seine Wirkung über mehrere Mechanismen:
- Phosphorylierungspfad: Es wird phosphoryliert, um Uridindiphosphat und Uridintriphosphat zu bilden, die für verschiedene biosynthetische Prozesse essentiell sind .
- Enzymatische Interaktionen: Es interagiert mit Enzymen wie Uridin-Cytidinkinase, Galaktose-1-phosphat-Uridyltransferase und Thymidylat-Synthase .
- Stoffwechselwege: Es ist am Pyrimidinstoffwechsel beteiligt, wo es durch 5'-Nukleotidasen und Uridinphosphorylasen zu Uridin und Uracil abgebaut wird .
Ähnliche Verbindungen:
- Uridinmonophosphat (UMP): Die nicht-dinatriumförmige Form der Verbindung .
- Cytidinmonophosphat (CMP): Ein weiteres Pyrimidinnukleotid mit ähnlichen Funktionen .
- Adenosinmonophosphat (AMP): Ein Purinnukleotid mit ähnlichen Rollen im Zellstoffwechsel .
Einzigartigkeit: Dinatrium-Uridin-5'-Monophosphat ist aufgrund seiner spezifischen Rolle bei der Synthese von RNA, Phospholipiden und Glykogen einzigartig . Seine Fähigkeit, stabile Komplexe mit Metallionen zu bilden, und seine Beteiligung an verschiedenen biosynthetischen Pfaden machen es von anderen ähnlichen Verbindungen unterscheidbar .
Wirkmechanismus
Disodium uridine-5’-monophosphate exerts its effects through several mechanisms:
- Phosphorylation Pathway: It is phosphorylated to form uridine diphosphate and uridine triphosphate, which are essential for various biosynthetic processes .
- Enzymatic Interactions: It interacts with enzymes such as uridine-cytidine kinase, galactose-1-phosphate uridylyltransferase, and thymidylate synthase .
- Metabolic Pathways: It is involved in the pyrimidine metabolic pathway, where it is degraded to uridine and uracil by 5’-nucleotidases and uridine phosphorylases .
Vergleich Mit ähnlichen Verbindungen
- Uridine monophosphate (UMP): The non-disodium form of the compound .
- Cytidine monophosphate (CMP): Another pyrimidine nucleotide with similar functions .
- Adenosine monophosphate (AMP): A purine nucleotide with similar roles in cellular metabolism .
Uniqueness: Disodium uridine-5’-monophosphate is unique due to its specific role in the synthesis of RNA, phospholipids, and glycogen . Its ability to form stable complexes with metal ions and its involvement in various biosynthetic pathways make it distinct from other similar compounds .
Eigenschaften
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURVIXMFFSNONZ-WFIJOQBCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2Na2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342721 | |
| Record name | Disodium UMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3387-36-8, 7545-48-4 | |
| Record name | Uridine monophosphate disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Uridylic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium UMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium uridine-5'-monophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URIDINE MONOPHOSPHATE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD8E20071T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B7803267.png)


![[(2S)-1-methoxy-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7803291.png)







![[(1S,2R)-1-carboxy-1-hydroxy-3-phenylpropan-2-yl]azanium;chloride](/img/structure/B7803355.png)

